REACTION_CXSMILES
|
[NH:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][CH2:4][CH2:3][C:2]1=[O:12].P(Cl)(Cl)(Cl)(Cl)Cl.II.[Br:21]Br>C(Cl)(Cl)Cl>[Br:21][CH:3]1[CH2:4][CH2:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[NH:1][C:2]1=[O:12]
|
Name
|
|
Quantity
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2.5 g
|
Type
|
reactant
|
Smiles
|
N1C(CCCC2=C1C=CC=C2)=O
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 0°-5°
|
Type
|
ADDITION
|
Details
|
When the addition
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Type
|
ADDITION
|
Details
|
was added dropwise over 5 minutes
|
Duration
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5 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The chloroform solution was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ice-water (30 ml) and dichloromethane (75 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by chromatography over silica gel
|
Type
|
WASH
|
Details
|
eluting with ether and hexane (7:3)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1C(NC2=C(CC1)C=CC=C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |